![molecular formula C9H13ClN2 B2919414 5-chloro-1-cyclopentyl-4-methyl-1H-imidazole CAS No. 1856070-44-4](/img/structure/B2919414.png)
5-chloro-1-cyclopentyl-4-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-cyclopentyl-4-methyl-1H-imidazole, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Scientific Research Applications
5-chloro-1-cyclopentyl-4-methyl-1H-imidazole has been shown to have potential therapeutic applications in the treatment of cancer, particularly in combination with other immunotherapies. It has been shown to enhance the anti-tumor effects of checkpoint inhibitors and stimulate the immune system to attack cancer cells.
Mechanism of Action
5-chloro-1-cyclopentyl-4-methyl-1H-imidazole targets the adenosine A2A receptor, which is expressed on immune cells and has been shown to play a role in suppressing the immune response. By inhibiting this receptor, 5-chloro-1-cyclopentyl-4-methyl-1H-imidazole can enhance the activity of immune cells and promote an anti-tumor immune response.
Biochemical and Physiological Effects:
5-chloro-1-cyclopentyl-4-methyl-1H-imidazole has been shown to have a number of biochemical and physiological effects, including the inhibition of adenosine signaling, the upregulation of cytokine production, and the activation of immune cells. These effects contribute to the anti-tumor activity of 5-chloro-1-cyclopentyl-4-methyl-1H-imidazole.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-1-cyclopentyl-4-methyl-1H-imidazole is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the specific cancer type and patient population. Additionally, the optimal dosing and timing of 5-chloro-1-cyclopentyl-4-methyl-1H-imidazole in combination with other immunotherapies is still being investigated.
Future Directions
Future research on 5-chloro-1-cyclopentyl-4-methyl-1H-imidazole will likely focus on optimizing its use in combination with other immunotherapies, as well as identifying biomarkers that can predict patient response. Additionally, further studies are needed to determine the long-term safety and efficacy of 5-chloro-1-cyclopentyl-4-methyl-1H-imidazole in clinical trials.
Synthesis Methods
The synthesis of 5-chloro-1-cyclopentyl-4-methyl-1H-imidazole involves several steps, starting with the reaction of 2-amino-4-chloro-5-methylpyrimidine with cyclopentanone to form 2-amino-4-chloro-5-cyclopentyl-5-methylpyrimidine. This compound is then reacted with ethyl chloroformate and sodium hydride to form the corresponding carbamate, which is subsequently reacted with 1-methylimidazole to form 5-chloro-1-cyclopentyl-4-methyl-1H-imidazole.
properties
IUPAC Name |
5-chloro-1-cyclopentyl-4-methylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-7-9(10)12(6-11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZDTAVPXJNFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2CCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-cyclopentyl-4-methyl-1H-imidazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.